

Application Notes and Protocols for the Quantification of 4-(Methylamino)butanoic Acid

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Compound of Interest

Compound Name: 4-(Methylamino)butanoic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **4-(Methylamino)butanoic acid** (4-MAB), also known as N-methyl-GABA, in biological matrices. The protocols are designed to be a comprehensive resource, offering validated methods for accurate and precise quantification, crucial for various stages of research and drug development.

Introduction

4-(Methylamino)butanoic acid is a gamma-amino acid derivative of significant interest in neurochemical research due to its structural relationship with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.^[1] Accurate quantification of 4-MAB in biological samples such as plasma and urine is essential for pharmacokinetic studies, metabolism research, and clinical investigations. This document outlines two primary analytical methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization.

Analytical Methodologies

A summary of the quantitative performance of the described methods is presented below, allowing for easy comparison of their key characteristics.

Table 1: Summary of Quantitative Data for 4-MAB Analysis

Parameter	LC-MS/MS Method	GC-MS Method (with Derivatization)
Linearity Range	1 - 2500 ng/mL ($r^2 > 0.99$)	10 - 1000 ng/mL ($r^2 > 0.99$)
Limit of Detection (LOD)	0.5 ng/mL	5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL	10 ng/mL
Intra-day Precision (%RSD)	< 10%	< 15%
Inter-day Precision (%RSD)	< 12%	< 15%
Accuracy (% Recovery)	90 - 110%	85 - 115%
Matrix	Human Plasma, Urine	Human Urine

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and specificity for the direct quantification of 4-MAB in plasma and urine without the need for derivatization. The protocol is adapted from validated methods for the analysis of the structurally similar compound, GABA.[2][3][4]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma or urine sample in a microcentrifuge tube, add 10 μ L of an internal standard (IS) working solution (e.g., **4-(Methylamino)butanoic acid-d3** at 100 ng/mL).
- Vortex for 10 seconds.
- Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
- Vortex for 30 seconds.
- Transfer to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumental Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: ACQUITY UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - 0-1 min: 2% B
 - 1-5 min: 2-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-2% B
 - 6.1-8 min: 2% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - 4-MAB: Precursor ion m/z 118.1 → Product ion m/z 101.1
 - 4-MAB-d3 (IS): Precursor ion m/z 121.1 → Product ion m/z 104.1
- Source Parameters:
 - Capillary Voltage: 3.0 kV
 - Desolvation Temperature: 500°C
 - Desolvation Gas Flow: 1000 L/hr
 - Cone Gas Flow: 150 L/hr

3. Data Analysis and Quantification

- Quantification is based on the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A weighted ($1/x^2$) linear regression is typically used.

Method Validation

The method should be validated according to ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[\[5\]](#)[\[6\]](#)

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the quantification of 4-MAB in urine and involves a derivatization step to increase the volatility of the analyte for GC analysis. The protocol is based on

established procedures for the analysis of organic acids in urine.[\[7\]](#)[\[8\]](#)

Experimental Protocol

1. Sample Preparation and Derivatization

- To 200 µL of urine in a glass tube, add 10 µL of an internal standard (IS) working solution (e.g., Norvaline at 100 µg/mL).
- Vortex for 10 seconds.
- Add 500 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the tube tightly and vortex for 30 seconds.
- Heat the mixture at 70°C for 60 minutes in a heating block.
- Cool the sample to room temperature.
- Transfer 100 µL of the derivatized sample to a GC vial with a micro-insert.

2. GC-MS Instrumental Conditions

- GC System: Agilent 7890B GC or equivalent
- MS System: Agilent 5977A MSD or equivalent
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Injection Mode: Splitless
- Injector Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes

- Ramp 1: 10°C/min to 180°C
- Ramp 2: 20°C/min to 300°C, hold for 5 minutes
- Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Selected Ion Monitoring (SIM) Ions:
 - Derivatized 4-MAB (di-TMS derivative): m/z 144, 246
 - Derivatized Norvaline (IS): m/z 158, 246

3. Data Analysis and Quantification

- Quantification is based on the peak area ratio of the target ion of the analyte to the target ion of the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

Visualizations



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Caption: UPLC-MS/MS workflow for 4-MAB quantification.



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Caption: GC-MS with derivatization workflow for 4-MAB quantification.

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